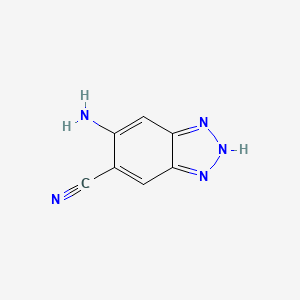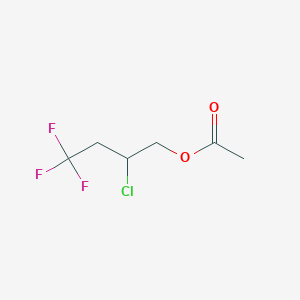
2-Chloro-4,4,4-trifluorobutyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4,4,4-trifluorobutyl acetate is an organic compound with the molecular formula C6H8ClF3O2 It is characterized by the presence of a chloro group, three fluorine atoms, and an acetate group attached to a butyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-4,4,4-trifluorobutyl acetate typically involves the reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride or chlorine gas. The reaction is conducted under controlled conditions, with the temperature maintained between 25-40°C. The process involves the removal of residual sulfuryl chloride and hydrochloric acid gas through reduced pressure distillation .
Industrial Production Methods
For industrial production, the contact reaction of trifluoroacetyl ethyl acetate with sulfuryl chloride is preferred due to its high yield and selectivity. The reaction is efficient, with minimal byproducts, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4,4,4-trifluorobutyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
2-Chloro-4,4,4-trifluorobutyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-4,4,4-trifluorobutyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4,4,4-trifluorobutanol
- 2-Chloro-4,4,4-trifluorobutyraldehyde
- 2-Chloro-4,4,4-trifluorobutyric acid
Uniqueness
2-Chloro-4,4,4-trifluorobutyl acetate is unique due to its combination of a chloro group, three fluorine atoms, and an acetate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C6H8ClF3O2 |
|---|---|
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
(2-chloro-4,4,4-trifluorobutyl) acetate |
InChI |
InChI=1S/C6H8ClF3O2/c1-4(11)12-3-5(7)2-6(8,9)10/h5H,2-3H2,1H3 |
Clé InChI |
FBIQLWHBSXTVCJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


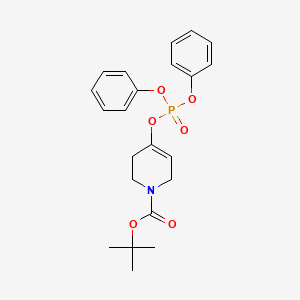
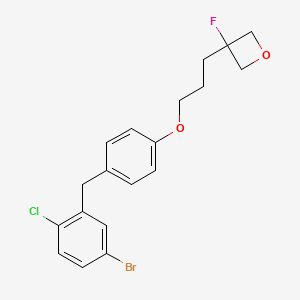
![9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
![5,5-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-2-carboxamide](/img/structure/B14783769.png)
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)

![2-pyridin-2-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14783787.png)
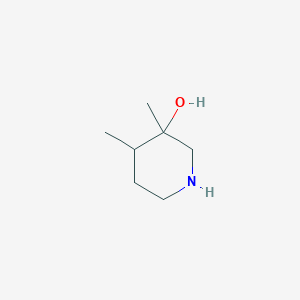
![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-2-carbonitrile](/img/structure/B14783808.png)
![tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-(3-methylmorpholin-4-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14783815.png)
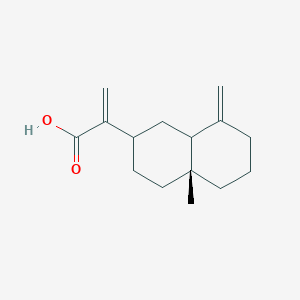
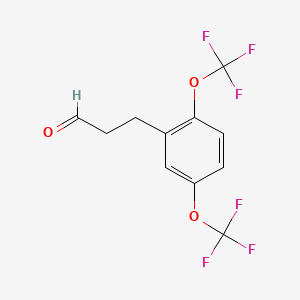
![(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(piperidin-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B14783840.png)
